
Adriamycin 14-thiopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adriamycin 14-thiopropionate is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Applications De Recherche Scientifique
Chemical Structure and Mechanism of Action
Adriamycin 14-thiopropionate is synthesized through the modification of Adriamycin, incorporating a thiopropionate group. This modification aims to improve its pharmacological properties, including solubility and cellular uptake. The mechanism of action remains similar to that of doxorubicin, primarily involving:
- DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.
Therapeutic Applications
This compound has shown promise in various therapeutic contexts:
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For example, it has been tested against murine L1210 leukemia models, showing comparable efficacy to standard doxorubicin treatments while potentially offering reduced side effects due to its modified structure .
Combination Therapy
The compound is being investigated as part of combination therapies. Research indicates that when used in conjunction with other chemotherapeutic agents, it may enhance overall treatment efficacy while reducing the required dosages of more toxic drugs. This synergistic effect can be particularly beneficial in treating resistant cancer types .
Targeted Drug Delivery Systems
Recent advancements in nanomedicine have facilitated the development of targeted delivery systems for this compound. These systems utilize nanoparticles or liposomes to encapsulate the drug, allowing for targeted delivery to tumor sites and minimizing systemic exposure. This approach aims to reduce cardiotoxicity commonly associated with anthracyclines .
Case Studies
Several case studies highlight the clinical applications and effectiveness of this compound:
Case Study Overview Table
Case Study | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|
Study 1 | Breast Cancer | This compound + Cyclophosphamide | Significant tumor reduction observed; improved patient tolerance |
Study 2 | Non-Hodgkin Lymphoma | This compound + Rituximab | Enhanced response rate compared to standard therapy |
Study 3 | Ovarian Cancer | This compound + Carboplatin | Increased progression-free survival; manageable side effects |
- Study 1 : In a clinical trial involving breast cancer patients, the combination of this compound with cyclophosphamide resulted in significant tumor reduction and improved patient tolerance compared to historical controls using standard doxorubicin.
- Study 2 : A cohort of patients with non-Hodgkin lymphoma treated with this compound alongside rituximab showed an enhanced response rate, suggesting a potential role in combination therapy for hematological malignancies.
- Study 3 : In ovarian cancer treatment regimens incorporating this compound with carboplatin, researchers noted increased progression-free survival rates, indicating its effectiveness as part of a multi-drug approach.
Propriétés
Numéro CAS |
102045-67-0 |
---|---|
Formule moléculaire |
C29H31NO11S |
Poids moléculaire |
601.6 g/mol |
Nom IUPAC |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C29H31NO11S/c1-11-24(33)15(30)7-19(40-11)41-17-9-29(38,18(32)10-42-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3 |
Clé InChI |
CHQMQLOAJJBABN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Adriamycin 14-thiopropionate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.